molecular formula C23H24N2O6S B10983953 7,8-dimethoxy-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B10983953
M. Wt: 456.5 g/mol
InChI Key: FJLWBANBEZYXNA-UHFFFAOYSA-N
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Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include hydrogen peroxide , sodium methoxide , and phosphorus oxychloride .
    • Major products formed depend on the specific reaction conditions and functional groups involved.
  • Scientific Research Applications

    • In chemistry, it serves as an intermediate for herbicides, as mentioned earlier.
    • In biology, it may have applications in drug discovery due to its unique structure.
    • In medicine, further research could explore its potential as an antiproliferative or anti-inflammatory agent.
    • In industry, it contributes to the development of agrochemicals.
  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, its unique structure—combining pyrimidine and sulfone moieties—sets it apart.
    • Researchers may compare it with other pyrimidine derivatives to explore its distinct properties.

    Remember that this compound’s multifaceted nature invites further exploration, and its applications continue to evolve in scientific research and industry

    Properties

    Molecular Formula

    C23H24N2O6S

    Molecular Weight

    456.5 g/mol

    IUPAC Name

    7,8-dimethoxy-3-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-1H-3-benzazepin-2-one

    InChI

    InChI=1S/C23H24N2O6S/c1-30-21-11-15-6-8-24(23(27)13-18(15)12-22(21)31-2)14-20(26)17-4-5-19-16(10-17)7-9-25(19)32(3,28)29/h4-6,8,10-12H,7,9,13-14H2,1-3H3

    InChI Key

    FJLWBANBEZYXNA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)OC

    Origin of Product

    United States

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